molecular formula C7H14O B6280120 (1R,2R)-2-methylcyclohexan-1-ol CAS No. 19043-03-9

(1R,2R)-2-methylcyclohexan-1-ol

Cat. No.: B6280120
CAS No.: 19043-03-9
M. Wt: 114.2
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Description

(1R,2R)-2-methylcyclohexan-1-ol is a chiral alcohol with the molecular formula C7H14O. This compound is characterized by its two chiral centers at the first and second carbon atoms, resulting in its specific (1R,2R) configuration. The compound is a colorless liquid with a mild, pleasant odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R)-2-methylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 2-methylcyclohexanone using a chiral catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, in the presence of a hydrogen source like hydrogen gas. The chiral catalyst ensures the selective formation of the (1R,2R) enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process begins with the preparation of 2-methylcyclohexanone, which is then subjected to hydrogenation in the presence of a chiral catalyst. The reaction conditions are optimized to maximize yield and enantiomeric purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclohexane derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: 2-methylcyclohexanone.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

(1R,2R)-2-methylcyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals and its use in drug development.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-methylcyclohexan-1-ol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. Its hydroxyl group can participate in hydrogen bonding and other interactions, affecting the reactivity and selectivity of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-methylcyclohexan-1-ol: The enantiomer of (1R,2R)-2-methylcyclohexan-1-ol with similar chemical properties but different biological activity.

    2-methylcyclohexanone: The oxidized form of this compound, used as an intermediate in various chemical syntheses.

    Cyclohexanol: A structurally similar compound with a hydroxyl group on the cyclohexane ring but without the methyl substitution.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it valuable in the production of enantiomerically pure compounds.

Properties

CAS No.

19043-03-9

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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